cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS No.: 736136-53-1
Cat. No.: VC2475247
Molecular Formula: C15H17ClO3
Molecular Weight: 280.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736136-53-1 |
|---|---|
| Molecular Formula | C15H17ClO3 |
| Molecular Weight | 280.74 g/mol |
| IUPAC Name | 4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17ClO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) |
| Standard InChI Key | COYXELRUTBMBIR-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
| Canonical SMILES | C1CC(CCC1CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Registry Number | 735275-59-9 |
| Molecular Formula | C₁₅H₁₇ClO₃ |
| Molecular Weight | 280.75 g/mol |
| IUPAC Name | 4-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid, cis- |
| InChI Key | COYXELRUTBMBIR-KLPPZKSPSA-N |
The compound contains three oxygen atoms (one in the carboxylic acid group, one in the ketone group), one chlorine atom (attached to the phenyl ring), and a total of 15 carbon atoms distributed across the cyclohexane ring, oxoethyl bridge, and chlorophenyl moiety .
Structural Features
The structural configuration of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid demonstrates several important features:
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A cyclohexane ring in chair conformation
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A carboxylic acid group at position 1 of the cyclohexane ring
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An oxoethyl linker at position 4 of the cyclohexane ring
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A 4-chlorophenyl group attached to the oxoethyl linker
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A cis configuration between the carboxylic acid and the oxoethyl-chlorophenyl substituents
This cis configuration is particularly significant as it influences the compound's three-dimensional structure, reactivity, and potential biological activity .
Physical and Chemical Properties
Chemical Properties
The chemical properties of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid are primarily determined by its functional groups:
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Carboxylic Acid Group: Exhibits typical acidic properties with pKa values likely in the range of 4-5, similar to other cyclohexane carboxylic acids. This group can undergo esterification, amidation, and salt formation with bases.
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Ketone Group: Present in the oxoethyl bridge, this carbonyl functionality can participate in addition reactions typical of ketones, including reduction to alcohols and reactions with nucleophiles.
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Chlorophenyl Group: The chlorine substituent on the phenyl ring imparts electronic effects that influence reactivity and potential biological interactions. This group can participate in various coupling reactions common to aryl halides.
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Cyclohexane Ring: The cyclohexane scaffold provides conformational stability, with the cis configuration creating a specific spatial arrangement of the substituents that may influence intermolecular interactions .
Applications and Research Implications
Organic Synthesis Applications
In organic synthesis, cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid may serve as:
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Intermediate in Complex Molecule Synthesis: Its well-defined stereochemistry and multiple functional groups make it valuable for building more complex structures.
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Chiral Auxiliary: The cis configuration provides stereochemical information that could be utilized in asymmetric synthesis.
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Structure-Activity Relationship Studies: Comparison with the trans isomer and other structurally related compounds provides valuable information for structure-activity relationship studies .
Comparison with Structurally Similar Compounds
Isomeric Comparison
The properties of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be better understood by comparing it with structurally similar compounds:
| Compound | Key Structural Difference | Significant Property Distinction |
|---|---|---|
| trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | Trans configuration of substituents | Different spatial arrangement affecting reactivity and potential biological activity |
| cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | Substituent at position 2 instead of 4 | Different ring strain and conformational properties |
| cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid | Cyclopentane ring instead of cyclohexane | Altered ring strain and different conformational flexibility |
Effect of Substitution Pattern
The position and configuration of substituents on the cyclohexane ring significantly affect the compound's properties:
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Ring Conformation: The cis-4 substitution pattern creates a specific conformation of the cyclohexane ring that differs from other substitution patterns.
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Reactivity Differences: The relative position of the carboxylic acid group and the oxoethyl-chlorophenyl substituent influences the reactivity of both functional groups.
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Biological Activity: Studies on related compounds suggest that the cis configuration may confer different biological activities compared to the trans configuration. For instance, research on similar cyclohexane carboxylic acid derivatives indicates that cis and trans isomers can exhibit markedly different biological properties .
Significance of Chlorine Substitution
The chlorine atom at the para position of the phenyl ring serves several important functions:
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Electronic Effects: It withdraws electron density from the phenyl ring, affecting the electronic distribution throughout the molecule.
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Metabolic Stability: The chlorine substituent can enhance metabolic stability in biological systems.
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Binding Interactions: It may participate in specific binding interactions through halogen bonding or by influencing the hydrophobic character of that portion of the molecule .
| Supplier | Product Number | Purity | Package Size | Price (as of 2021) |
|---|---|---|---|---|
| Matrix Scientific | 103213 | Not specified | 1g | $1,238 |
| Matrix Scientific | 103213 | Not specified | 5g | $4,587 |
| Rieke Metals | 18519-21 | 97% | 1g | $1,309 |
| Rieke Metals | 18519-21 | 97% | 5g | $5,155 |
| American Custom Chemicals Corporation | HCH0035617 | 95.00% | 1g | $1,807 |
The relatively high price points suggest that the compound is primarily produced for specialized research applications rather than large-scale industrial use .
Production Challenges
The production of cis-4-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid presents several challenges:
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Stereochemical Control: Ensuring the specific cis configuration requires precise reaction conditions and possibly separation of isomeric mixtures.
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Purification Processes: Achieving high purity (95-97%) likely requires sophisticated purification techniques.
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Scale-Up Considerations: The transition from laboratory-scale to larger production volumes would necessitate addressing issues of yield, consistency, and cost-effectiveness.
These factors contribute to the relatively high cost of the compound in the commercial market .
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